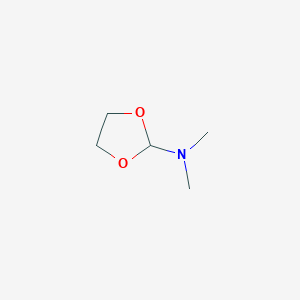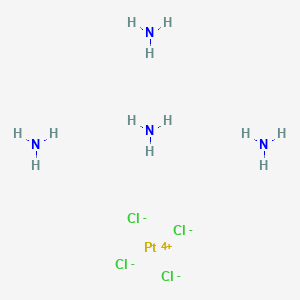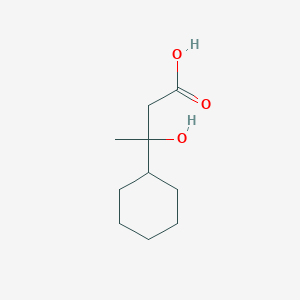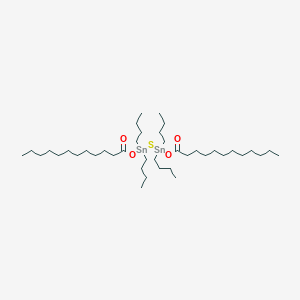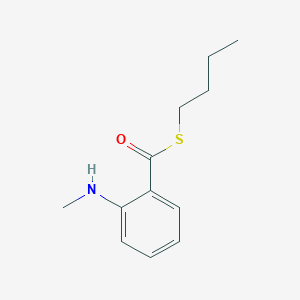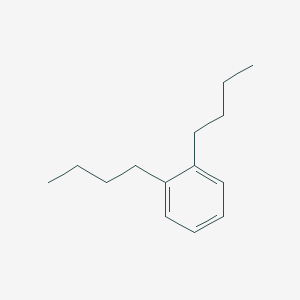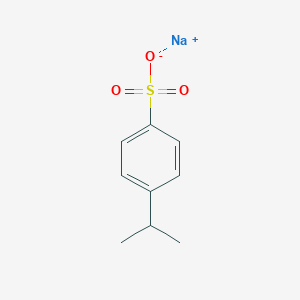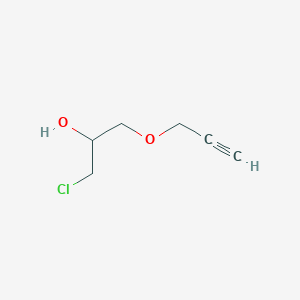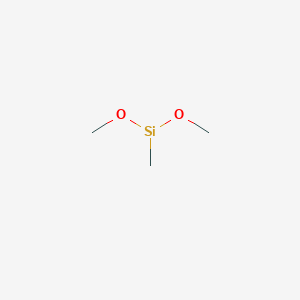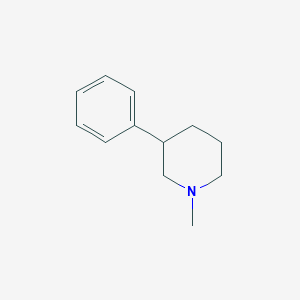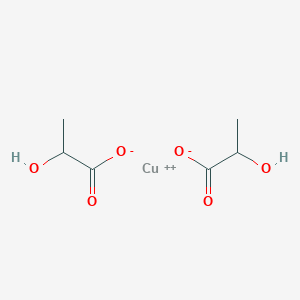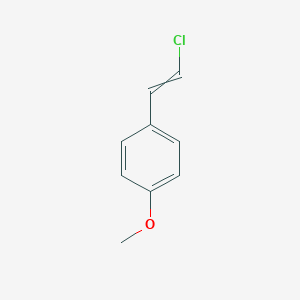![molecular formula C22H16 B100885 1,3-Dimethylbenzo[a]pyrene CAS No. 16757-86-1](/img/structure/B100885.png)
1,3-Dimethylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is produced by incomplete combustion of organic materials. It is a potent carcinogen that has been extensively studied due to its ability to induce tumors in experimental animals and its potential role in human cancer. DMBA is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents.
Mecanismo De Acción
1,3-Dimethylbenzo[a]pyrene acts as a carcinogen by inducing DNA damage and mutations in cells. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and cause mutations. 1,3-Dimethylbenzo[a]pyrene can also induce oxidative stress and inflammation, which can contribute to tumor development.
Efectos Bioquímicos Y Fisiológicos
1,3-Dimethylbenzo[a]pyrene has been shown to induce tumors in a variety of tissues, including the skin, mammary gland, lung, and liver. It can also cause DNA damage and mutations in cells, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 1,3-Dimethylbenzo[a]pyrene has been shown to induce oxidative stress and inflammation, which can contribute to tumor development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethylbenzo[a]pyrene is a widely used carcinogen in laboratory experiments due to its ability to induce tumors in a variety of tissues. It is relatively easy to administer and can be given orally or topically. However, 1,3-Dimethylbenzo[a]pyrene has some limitations in laboratory experiments, including its potential toxicity to animals and the need for careful handling to avoid contamination.
Direcciones Futuras
There are many potential future directions for research on 1,3-Dimethylbenzo[a]pyrene and its role in carcinogenesis. Some areas of interest include the development of new chemopreventive agents that can block the carcinogenic effects of 1,3-Dimethylbenzo[a]pyrene, the identification of genetic and epigenetic factors that influence susceptibility to 1,3-Dimethylbenzo[a]pyrene-induced tumors, and the use of 1,3-Dimethylbenzo[a]pyrene as a tool to study the mechanisms of carcinogenesis in human cells and tissues.
Métodos De Síntesis
1,3-Dimethylbenzo[a]pyrene can be synthesized by several methods, including the reaction of 1-methylanthracene with maleic anhydride followed by dehydration and cyclization. Another method involves the reaction of 1,2-benzanthracene with methyl iodide and aluminum chloride.
Aplicaciones Científicas De Investigación
1,3-Dimethylbenzo[a]pyrene is widely used in scientific research to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents. It is commonly used to induce tumors in experimental animals, including mice, rats, and hamsters. 1,3-Dimethylbenzo[a]pyrene has been used to study the effects of dietary factors, such as antioxidants and phytochemicals, on tumor development.
Propiedades
Número CAS |
16757-86-1 |
|---|---|
Nombre del producto |
1,3-Dimethylbenzo[a]pyrene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1,3-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-14(2)18-9-10-20-19-6-4-3-5-15(19)12-16-7-8-17(13)22(18)21(16)20/h3-12H,1-2H3 |
Clave InChI |
YLBZZUDADDVEFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
SMILES canónico |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
Otros números CAS |
16757-86-1 |
Sinónimos |
1,3-Dimethylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



